molecular formula C23H22ClN3O3S B14988125 2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B14988125
M. Wt: 456.0 g/mol
InChI Key: YIDOWROLGHMRDM-UHFFFAOYSA-N
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Description

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a pyridine ring, a carbamoyl group, and a sulfanyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with phosgene or a suitable carbamoyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through the reaction of a thiol with an appropriate electrophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
  • 2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C23H22ClN3O3S/c1-14-12-15(2)25-23(31-13-20(28)26-17-9-5-4-8-16(17)24)21(14)22(29)27-18-10-6-7-11-19(18)30-3/h4-12H,13H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

YIDOWROLGHMRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2OC)SCC(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

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